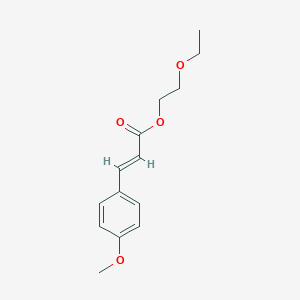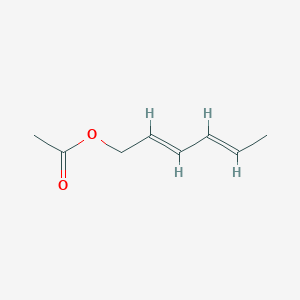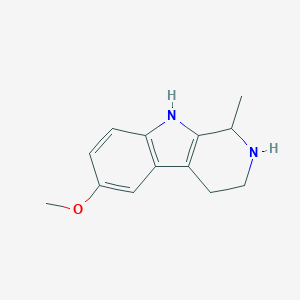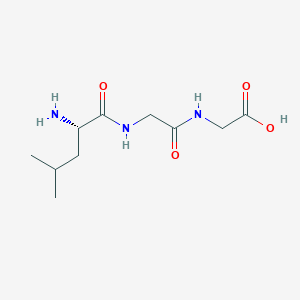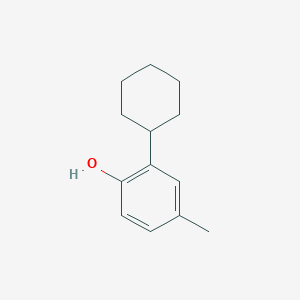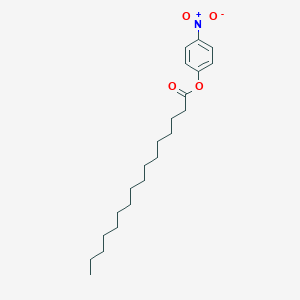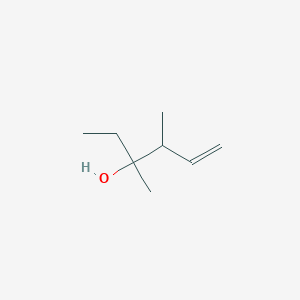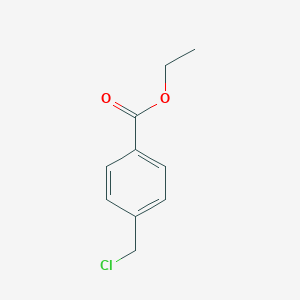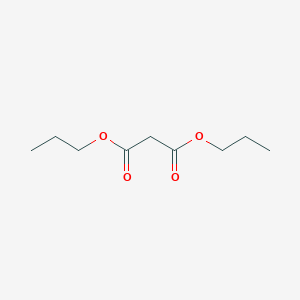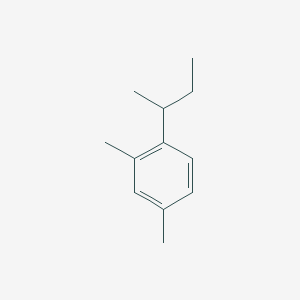
1-butan-2-yl-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butan-2-yl-2,4-dimethylbenzene: is an organic compound with the molecular formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . It is also known by other names such as 1,3-Dimethyl-4-secbutylbenzene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one sec-butyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-butan-2-yl-2,4-dimethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where benzene and the alkylating agent are continuously fed into the reactor. The reaction is catalyzed by a solid acid catalyst, and the product is separated and purified through distillation and other separation techniques.
化学反応の分析
Types of Reactions:
Oxidation: 1-butan-2-yl-2,4-dimethylbenzene can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using a palladium catalyst (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine (Br₂) in the presence of iron (Fe) can lead to brominated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br₂) with iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
Chemistry: 1-butan-2-yl-2,4-dimethylbenzene is used as an intermediate in organic synthesis. It serves as a starting material for the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes.
作用機序
The mechanism of action for 1-butan-2-yl-2,4-dimethylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking the electrophile and forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
類似化合物との比較
- Benzene, 1,4-dimethyl-2-(1-methylpropyl)-
- Benzene, 1,3-dimethyl-4-(1-methylpropyl)-
- Benzene, 1,3-dimethyl-4-isopropyl-
Uniqueness: 1-butan-2-yl-2,4-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the sec-butyl group at the 1-position and methyl groups at the 2 and 4 positions create a distinct steric and electronic environment, affecting its behavior in chemical reactions.
特性
CAS番号 |
1483-60-9 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1-butan-2-yl-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-10(3)12-7-6-9(2)8-11(12)4/h6-8,10H,5H2,1-4H3 |
InChIキー |
KAXODKSCABORIG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
正規SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
Key on ui other cas no. |
1483-60-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


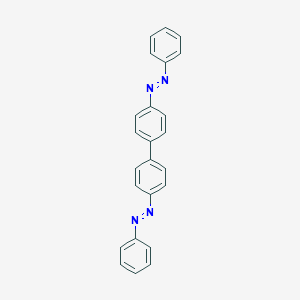

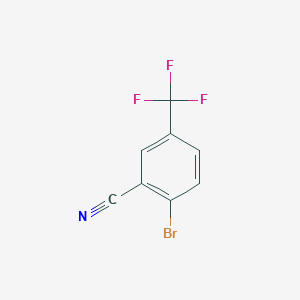
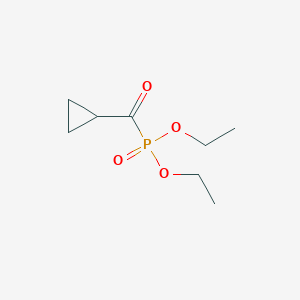
![(1S,2R,5R,7S,8R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-6-oxapentacyclo[9.7.0.02,8.05,7.012,16]octadecane](/img/structure/B72689.png)
